3-(Diphenylmethylene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione
3-(Diphenylmethylene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0824407
InChI:
InChI=1S/C29H29N3O2/c33-27-22-26(28(23-10-4-1-5-11-23)24-12-6-2-7-13-24)29(34)32(27)21-18-30-16-19-31(20-17-30)25-14-8-3-9-15-25/h1-15H,16-22H2
SMILES:
C1CN(CCN1CCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC=CC=C5
Molecular Formula:
C29H29N3O2
Molecular Weight:
451.6 g/mol
3-(Diphenylmethylene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione
CAS No.:
Cat. No.: VC0824407
Molecular Formula: C29H29N3O2
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H29N3O2 |
|---|---|
| Molecular Weight | 451.6 g/mol |
| IUPAC Name | 3-benzhydrylidene-1-[2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C29H29N3O2/c33-27-22-26(28(23-10-4-1-5-11-23)24-12-6-2-7-13-24)29(34)32(27)21-18-30-16-19-31(20-17-30)25-14-8-3-9-15-25/h1-15H,16-22H2 |
| Standard InChI Key | SDEFLOZFNIEWNL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC=CC=C5 |
| Canonical SMILES | C1CN(CCN1CCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator